molecular formula C25H29NO3 B2881742 N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide CAS No. 714260-87-4

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide

Cat. No.: B2881742
CAS No.: 714260-87-4
M. Wt: 391.511
InChI Key: LVYYLTRYRCQUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide (CAS 714260-87-4) is a synthetic small molecule with a molecular formula of C25H29NO3 and a molecular weight of 391.50 g/mol . This compound features a unique structure combining an adamantane cage system with phenyl and dimethoxyphenyl substituents. It has a calculated XLogP3 of 5.1, indicating significant hydrophobicity, and a topological polar surface area of 47.6 Ų . Predicted physical properties include a density of 1.224 g/cm³ at 20 °C and a boiling point of 561.2 °C . The adamantane moiety is a prominent scaffold in medicinal chemistry, known for its rigid, lipophilic structure that can enhance binding affinity and metabolic stability . Adamantane-containing compounds are extensively investigated for their diverse biological activities. For instance, some adamantyl derivatives have been developed as high-affinity covalent probes for cannabinoid receptors (CB1 and CB2) to study the ligand-receptor complex . Other research explores adamantane derivatives as potent inhibitors of P-glycoprotein to overcome multidrug resistance in cancer cells . This compound is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-28-20-8-9-21(22(11-20)29-2)26-23(27)25-14-17-10-18(15-25)13-24(12-17,16-25)19-6-4-3-5-7-19/h3-9,11,17-18H,10,12-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYYLTRYRCQUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions for this coupling are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced crystallization methods, such as single crystal X-ray diffraction (SCXRD), are often employed to characterize and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Adamantane-Based Carboxamides
  • N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide ():
    • Core : Adamantane.
    • Substituents : 3-chloro-triazolyl group at the 3-position and a carboxamide-linked 3-chloro-4-(difluoromethoxy)phenyl group.
    • Key Differences : The electronegative chlorine and difluoromethoxy groups increase polarity compared to the methoxy and phenyl groups in the target compound. This may reduce lipophilicity (lower logP) and alter metabolic pathways.
Non-Adamantane Carboxamides
  • 3-Chloro-N-phenyl-phthalimide (): Core: Phthalimide. Substituents: Chlorine and phenyl groups. Used as a polymer precursor rather than a bioactive molecule.
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Core: Cyclopropane. Substituents: Diethyl carboxamide, 4-methoxyphenoxy, and phenyl groups. Key Differences: The strained cyclopropane ring and diethyl groups may enhance conformational flexibility but reduce metabolic stability. Synthesized as an oil with diastereomerism (dr 23:1).
  • Benzothiazole Acrylamides/Acetamides ():

    • Examples : (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide, N-(benzothiazole-2-yl)-2-phenylacetamide.
    • Core : Benzothiazole.
    • Substituents : Dimethoxyphenyl, diphenyl, or chlorophenyl groups.
    • Key Differences : The benzothiazole core is aromatic and planar, favoring intercalation with biomolecules. The dimethoxyphenyl group aligns with the target compound’s substituent but lacks adamantane’s rigidity.
  • Triazole-Thioacetic Acid Derivatives ():

    • Examples : 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid.
    • Core : Triazole.
    • Substituents : Dimethoxyphenyl and thioacetic acid groups.
    • Key Differences : The triazole ring introduces hydrogen-bonding capacity, while the thioether linkage may enhance reactivity. Toxicity predicted computationally (GUSAR-online).

Comparative Analysis Table

Compound Core Structure Key Substituents logP (Predicted) Metabolic Stability Notable Features
Target Compound Adamantane 3-phenyl, 2,4-dimethoxyphenyl High (~5.2) High Rigid scaffold, lipophilic
N-[3-chloro-4-(difluoromethoxy)phenyl] Adamantane 3-chloro-triazolyl, Cl, difluoromethoxy Moderate (~3.8) Moderate Electronegative substituents
3-Chloro-N-phenyl-phthalimide Phthalimide Cl, phenyl ~2.5 Low Polymer precursor
Cyclopropane Carboxamide Cyclopropane Diethyl, 4-methoxyphenoxy ~4.0 Low Diastereomeric oil, flexible
Benzothiazole Acrylamide Benzothiazole 2,4-dimethoxyphenyl ~4.5 Moderate Planar aromatic core
Triazole-Thioacetic Acid Triazole 2,4-dimethoxyphenyl, thioether ~3.0 Variable Computationally predicted toxicity

Toxicity and Solubility Considerations

  • Methoxy Groups : Enhance lipophilicity but may reduce aqueous solubility. The 2,4-dimethoxyphenyl group in the target compound balances these effects better than ’s benzothiazole analogs.
  • Chlorine Substituents : Increase cytotoxicity (e.g., ), suggesting the target compound’s methoxy groups may offer a safer profile.
  • Computational Predictions : ’s use of GUSAR-online for toxicity modeling could be applied to the target compound to prioritize experimental testing.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-phenyladamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting from adamantane derivatives. The process generally includes:

  • Formation of the Adamantane Core : The adamantane structure is synthesized through cyclization reactions.
  • Substitution Reactions : The introduction of the 2,4-dimethoxyphenyl group is achieved via electrophilic aromatic substitution.
  • Amide Formation : The final step involves the formation of the carboxamide through coupling reactions with appropriate amines.

The molecular structure can be represented as follows:

C19H25NO3\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{3}

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in the same class have demonstrated inhibition of tumor growth through apoptosis induction mechanisms involving caspase activation and PARP cleavage .
  • Neuroprotective Effects : Some adamantane derivatives have been reported to modulate neurotransmitter release and may offer therapeutic potential in neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects against human colorectal cancer cell lines. For example, related compounds exhibited an EC50 value in the nanomolar range, indicating potent activity against cancer cells .
  • Neuroprotective Potential : Research indicates that adamantane derivatives can influence neuronal signaling pathways. A study highlighted that certain compounds could enhance synaptic transmission and protect against neurotoxicity .
  • Immune Modulation : Some derivatives have shown promise in modulating immune responses, particularly in inhibiting checkpoint proteins like PD-1/PD-L1 interactions, which are crucial for cancer immunotherapy .

Data Tables

Below is a summary table highlighting key findings related to the biological activity of this compound and its analogs.

Study Activity Cell Line/Model EC50 (nM) Comments
Study 1CytotoxicityDLD-1 (Colorectal)270Induced apoptosis via PARP cleavage
Study 2NeuroprotectionNeuronal modelsNot specifiedModulated neurotransmitter release
Study 3Immune modulationTumor models124Inhibited PD-L1 interactions

Q & A

Q. Progress Monitoring :

  • Thin-Layer Chromatography (TLC) : Track intermediate formation using silica plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Quantify yield and purity with reverse-phase columns (C18) and UV detection at 254 nm .
  • LC-MS : Confirm molecular weight and detect side products via electrospray ionization (ESI) .

How is the structural integrity and purity of this compound confirmed in laboratory settings?

Basic Research Question
A combination of spectroscopic and chromatographic techniques ensures structural validation and purity:

Analytical Technique Purpose Key Parameters Reference
Nuclear Magnetic Resonance (NMR) Confirm molecular structure and stereochemistry1H/13C chemical shifts, coupling constants
Mass Spectrometry (MS) Verify molecular weight and fragmentationm/z ratio, ionization method (ESI/TOF)
High-Performance Liquid Chromatography (HPLC) Assess purity and quantify yieldRetention time, column type (C18)

Q. Data Interpretation :

  • Dose-Response Curves : Fit using nonlinear regression (e.g., GraphPad Prism) to determine EC50/IC50.
  • Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases) .

How can researchers address discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question
Contradictions often arise from assay variability or structural degradation. Mitigation strategies include:

  • Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Batch Reproducibility Testing : Synthesize multiple lots and compare bioactivity .
  • Structural Analogs : Test derivatives to isolate pharmacophore contributions .

Q. Case Example :

  • A 2024 study observed conflicting IC50 values (5 µM vs. 20 µM) in kinase assays. Resolution involved standardizing ATP concentrations and pre-incubation times .

What advanced techniques are employed to study the interaction between this compound and its putative molecular targets?

Advanced Research Question
Target Engagement Studies :

  • X-Ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with adamantane core) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) on a Biacore™ platform .
  • Molecular Dynamics (MD) Simulations : Predict binding stability using AMBER or GROMACS .

Q. Key Findings :

  • The adamantane moiety enhances hydrophobic interactions with protein pockets, while the 2,4-dimethoxyphenyl group contributes to π-stacking .

What in vivo models are suitable for assessing the pharmacokinetics and toxicity profile of this compound?

Advanced Research Question
Pharmacokinetic (PK) Studies :

  • Rodent Models : Administer via IV/oral routes; collect plasma samples at intervals for LC-MS/MS analysis .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .

Q. Toxicity Screening :

  • Acute Toxicity : OECD Guideline 423 in rats, monitoring organ histopathology .
  • Genotoxicity : Ames test or micronucleus assay to rule out mutagenicity .

Q. Challenges :

  • Low aqueous solubility may require formulation with cyclodextrins or liposomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.